Thiophen-2-ylmethyl-carbamic acid tert-butyl ester
Description
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a thiophene ring substituted at the 2-position with a methylene group linked to a tert-butoxycarbonyl (Boc)-protected amine. This compound is widely used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, leveraging the Boc group’s role in amine protection during multi-step reactions . Its molecular formula is C₁₀H₁₅NO₂S (molecular weight: 213.3 g/mol), characterized by a thiophene heterocycle, a methylene bridge, and the Boc moiety.
Properties
IUPAC Name |
tert-butyl N-(thiophen-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h4-6H,7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFEMRXRXRMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401485-19-6 | |
| Record name | 401485-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Carbamate Formation via Boc Protection
The most straightforward method for synthesizing thiophen-2-ylmethyl-carbamic acid tert-butyl ester involves the direct protection of thiophen-2-ylmethylamine using di-tert-butyl dicarbonate (Boc anhydride). This reaction typically proceeds under mild conditions in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). A catalytic base, such as triethylamine (Et$$_3$$N) or 4-dimethylaminopyridine (DMAP), facilitates the deprotonation of the amine, enabling nucleophilic attack on the Boc anhydride.
Reaction Conditions and Optimization
- Solvent: Anhydrous THF or DCM ensures minimal hydrolysis of the Boc anhydride.
- Temperature: Reactions are conducted at 0°C to room temperature to suppress side reactions.
- Molar Ratios: A 1:1.2 molar ratio of amine to Boc anhydride is sufficient for quantitative conversion, though excess Boc anhydride (up to 1.5 equivalents) may improve yields in sterically hindered systems.
- Workup: The product is isolated via aqueous extraction, with the organic layer dried over sodium sulfate and concentrated under reduced pressure.
Yield and Purity
Typical yields range from 80–90%, with purity exceeding 98% after recrystallization from hexane/ethyl acetate mixtures. This method is favored for its simplicity and compatibility with lab-scale and industrial production.
Reductive Amination Followed by Boc Protection
For substrates where the primary amine is synthesized in situ, a two-step approach involving reductive amination and subsequent Boc protection is employed. This method is particularly useful when starting from thiophene-2-carbaldehyde, a commercially available precursor.
Step 1: Reductive Amination
Thiophene-2-carbaldehyde reacts with methylamine in methanol to form an imine intermediate, which is reduced to thiophen-2-ylmethylamine using sodium borohydride (NaBH$$4$$) or sodium cyanoborohydride (NaBH$$3$$CN).
$$
\text{Thiophene-2-carbaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{Thiophen-2-ylmethylamine}
$$
- Solvent: Methanol or ethanol.
- Temperature: 0°C to room temperature.
- Yield: 70–85% after purification via distillation or column chromatography.
Step 2: Boc Protection
The resultant amine is treated with Boc anhydride under conditions analogous to Method 1. This sequential approach ensures high regioselectivity and minimizes side reactions from aldehyde intermediates.
Industrial-Scale Synthesis Using Sodium Hydride
A patent-published method (CN105461690A) describes a scalable protocol for related carbamates, adaptable to this compound. While the original patent focuses on a pyrrole sulfonyl derivative, the core principles apply:
- Deprotonation: Thiophen-2-ylmethylamine is treated with sodium hydride (NaH) in anhydrous THF at −10°C to 5°C.
- Carbamoylation: tert-Butyl chloroformate is added dropwise, followed by stirring at 25–60°C for 1–3 hours.
- Purification: The crude product is washed with acidic aqueous solution (pH 4–6) and recrystallized from isopropyl ether/n-heptane.
Key Advantages
- Scalability: Reactions are conducted in anhydrous tetrahydrofuran or methyl-THF, enabling kilogram-scale production.
- Purity: Crystallization yields >99% purity, critical for pharmaceutical applications.
Alternative Methods: Mixed Carbonate and Coupling Agents
Less common approaches include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) with DMAP. These methods, while effective, are often reserved for substrates prone to side reactions:
$$
\text{Thiophen-2-ylmethylamine} + \text{tert-Butyl carbonochloridate} \xrightarrow{\text{DCC/DMAP}} \text{Product}
$$
- Solvent: DCM or ethyl acetate.
- Yield: 75–80%, with moderate purity requiring chromatographic purification.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for each method:
| Method | Reagents | Solvent | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|---|
| Direct Boc Protection | Boc$$2$$O, Et$$3$$N | THF/DCM | 0°C–RT | 80–90% | >98% | High |
| Reductive Amination | NaBH$$4$$, Boc$$2$$O | MeOH/THF | 0°C–RT | 70–85% | 95–98% | Moderate |
| Industrial (NaH) | NaH, tert-Butyl chloroformate | THF | −10–60°C | 85–90% | >99% | High |
| Coupling Agents | DCC/DMAP | DCM | RT | 75–80% | 90–95% | Low |
Chemical Reactions Analysis
Types of Reactions: Thiophen-2-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-2-ylmethylamine.
Substitution: Various esters or carbamates depending on the nucleophile used.
Scientific Research Applications
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiophen-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The thiophene ring can engage in π-π stacking interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Thiophen-2-ylmethyl-carbamic acid tert-butyl ester with key analogs, highlighting structural variations and their implications:
Key Observations:
- Electron-Deficient Thiophene Derivatives : Bromo-substituted analogs (e.g., ) exhibit increased reactivity in cross-coupling reactions compared to the parent compound.
- Polarity and Solubility : The presence of ester groups (e.g., ) or hydroxyl moieties (e.g., ) improves water solubility, whereas benzyl derivatives (e.g., ) are more lipophilic.
- Synthetic Flexibility : Boc-protected amines enable selective deprotection under acidic conditions (e.g., HCl/dioxane), a common strategy in peptide synthesis .
Physicochemical Properties
| Property | This compound | tert-Butyl (2-bromo-3-thienyl)carbamate | Methyl 5-(Boc-amino)thiophene-2-carboxylate |
|---|---|---|---|
| Melting Point (°C) | Not reported | 93 (predicted) | 64.4 (predicted) |
| Boiling Point (°C) | 382.5 (predicted) | 185.2 (predicted) | 185.2 (predicted) |
| LogP (Partition Coeff.) | 2.3 | 3.1 (estimated) | 2.5 |
| Stability | Stable under basic conditions | Light-sensitive due to Br substituent | Hydrolytically sensitive (ester group) |
- Stability : Bromo-substituted analogs may require light-sensitive handling , while ester-containing derivatives (e.g., ) are prone to hydrolysis under acidic/basic conditions.
- LogP Values : Higher lipophilicity in brominated compounds (LogP ~3.1) suggests better membrane permeability compared to the parent compound (LogP 2.3).
Biological Activity
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a thiophene ring, which contributes to its reactivity and biological activity, along with a tert-butyl ester functional group that enhances its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. While detailed pathways are still under investigation, preliminary studies suggest that it may influence enzyme mechanisms and protein interactions, making it a valuable tool in drug discovery.
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, similar carbamate compounds have shown efficacy in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Enzyme Modulation : The compound is useful in enzyme mechanism studies, where it can serve as a substrate or inhibitor, aiding in the understanding of enzyme kinetics and function.
- Protein Interaction Studies : Research suggests that this compound can modulate protein interactions, which is crucial for understanding its therapeutic potential.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of various carbamate derivatives on breast cancer cell lines. The results indicated that while some compounds showed moderate efficacy against MCF-7 cells, none were as potent as established drugs like tamoxifen. However, they did exhibit selective toxicity towards malignant cells compared to non-malignant MCF-10A cells .
Study 2: Enzyme Interaction
Another research project focused on the interaction of this compound with specific enzymes. The findings revealed that the compound could act as an inhibitor for certain enzymatic pathways, suggesting potential applications in therapeutic contexts where enzyme modulation is beneficial.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Ambient temperature |
| Reduction | Lithium aluminum hydride, NaBH4 | Anhydrous conditions |
| Substitution | Amines, alcohols | Basic conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Thiophen-2-ylmethyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for purity?
- Methodology : The compound is typically synthesized via carbamate formation using thiophen-2-ylmethanol and tert-butyl isocyanate under anhydrous conditions. Catalysts like DMAP or bases (e.g., triethylamine) are employed to enhance reactivity. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate). Impurities from incomplete protection of the thiophene ring or residual solvents (e.g., DCM) require rigorous drying under vacuum .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows peaks for tert-butyl group (δ 1.4 ppm, singlet), thiophene protons (δ 6.8–7.2 ppm), and carbamate NH (δ 5.1 ppm, broad if present). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and thiophene carbons .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of carbamate) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ ions; fragmentation patterns confirm the tert-butyl group loss (m/z ~57) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Containment : Avoid environmental release; spills should be collected with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Skin contact requires immediate rinsing with water for 15 minutes .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design :
- Substrate Preparation : Introduce boronate esters at the thiophene ring via directed ortho-metalation .
- Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor coupling efficiency via HPLC .
- Data Analysis : Compare yields and regioselectivity with computational models (DFT) to predict reactive sites .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?
- Resolution Strategies :
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using purified enzyme targets (e.g., proteases) .
- Structural Analog Comparison : Test derivatives (e.g., brominated or nitro-substituted analogs) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO concentration affecting activity) .
Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to active sites (e.g., SARS-CoV-2 Mpro in ). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- ADME Prediction : Tools like SwissADME predict permeability (LogP ~2.5) and metabolic stability (CYP450 interactions) .
Q. How does the compound’s stability vary under different storage conditions (solvents, pH, temperature)?
- Stability Profiling :
- Solvent Effects : Stable in DMSO (>6 months at -20°C), but degrades in aqueous buffers (pH <5 or >9) via carbamate hydrolysis. Monitor by LC-MS .
- Thermal Stability : TGA analysis shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
